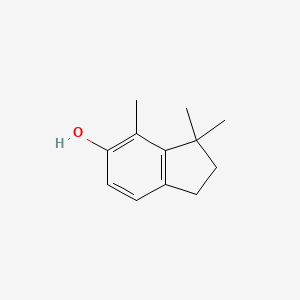

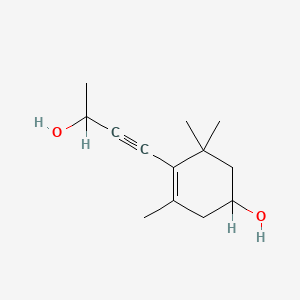

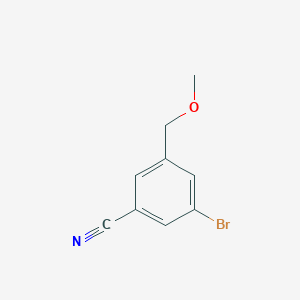

![molecular formula C23H27BO4Si B8750061 (4-{[tert-Butyl(diphenyl)silyl]oxy}-3-methoxyphenyl)boronic acid CAS No. 482309-54-6](/img/structure/B8750061.png)

(4-{[tert-Butyl(diphenyl)silyl]oxy}-3-methoxyphenyl)boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“(4-{[tert-Butyl(diphenyl)silyl]oxy}-3-methoxyphenyl)boronic acid” is a complex organic compound. The tert-Butyldiphenylsilyl (TBDPS) group in the compound is a protecting group for alcohols . The compound is likely to be used in the synthesis of other complex organic compounds, given the presence of the boronic acid and the silyl ether groups .

Synthesis Analysis

The synthesis of compounds with a tert-Butyldiphenylsilyl (TBDPS) group typically involves the use of the latent nucleophilicity of a hydroxyl group and an electrophilic source of TBDPS . This might involve using the triflate or the less reactive chloride of TBDPS along with a mild base such as 2,6-lutidine or pyridine and potentially a catalyst such as DMAP or imidazole .Molecular Structure Analysis

The molecular structure of the compound is complex, with a boronic acid group, a methoxy group, and a tert-Butyldiphenylsilyl group attached to a phenyl ring . The tert-Butyldiphenylsilyl group is a bulky group that provides steric hindrance, which can affect the reactivity of the compound .Chemical Reactions Analysis

The tert-Butyldiphenylsilyl group in the compound is known for its increased stability towards acidic conditions and nucleophilic species over other silyl ether protecting groups . This group can be easily introduced and removed under specific conditions, making it useful in various chemical reactions .Eigenschaften

CAS-Nummer |

482309-54-6 |

|---|---|

Molekularformel |

C23H27BO4Si |

Molekulargewicht |

406.4 g/mol |

IUPAC-Name |

[4-[tert-butyl(diphenyl)silyl]oxy-3-methoxyphenyl]boronic acid |

InChI |

InChI=1S/C23H27BO4Si/c1-23(2,3)29(19-11-7-5-8-12-19,20-13-9-6-10-14-20)28-21-16-15-18(24(25)26)17-22(21)27-4/h5-17,25-26H,1-4H3 |

InChI-Schlüssel |

ZSPFICKKGHQCFL-UHFFFAOYSA-N |

Kanonische SMILES |

B(C1=CC(=C(C=C1)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)OC)(O)O |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

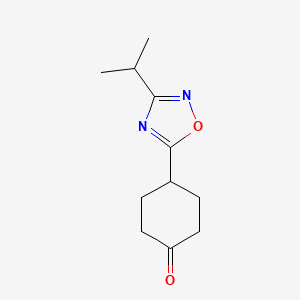

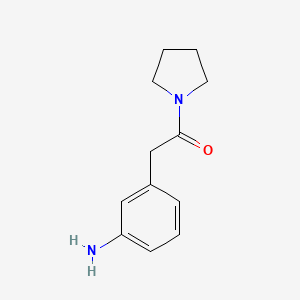

![7-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8750009.png)

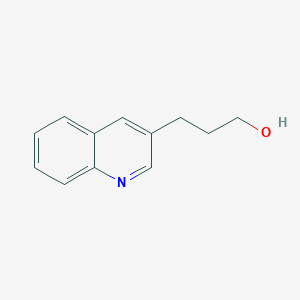

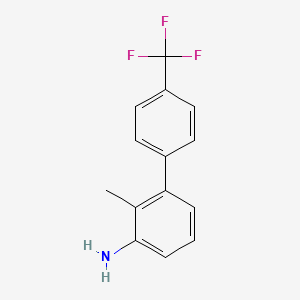

![Benzoic acid, 4-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]-, methyl ester](/img/structure/B8750022.png)

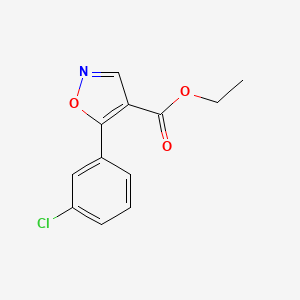

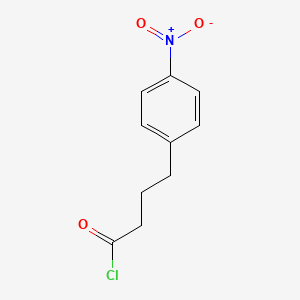

![3-[4-(3-Hydroxyprop-1-ynyl)phenyl]prop-2-yn-1-ol](/img/structure/B8750041.png)

![7-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B8750063.png)